molecular formula C16H17N3O2 B4263542 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide

2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide

Cat. No. B4263542
M. Wt: 283.32 g/mol
InChI Key: UPVKBKSTGDCCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide, also known as Dabcyl, is a chemical compound that has been widely used in scientific research. It is a fluorescent quencher that is commonly used in assays to detect and measure the activity of enzymes and other biomolecules.

Mechanism of Action

The mechanism of action of 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide involves the quenching of fluorescence. 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide absorbs light at a certain wavelength and transfers the energy to a nearby fluorophore, which emits light at a different wavelength. This process is called fluorescence resonance energy transfer (FRET). When 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide is in close proximity to a fluorophore, it quenches the fluorescence by transferring the energy to itself, thereby preventing the emission of light.
Biochemical and Physiological Effects:
2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide has several advantages for lab experiments. It is a highly efficient quencher that can be used in a wide range of assays. It is also stable and easy to handle. However, 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide has some limitations. It can interfere with certain assays, such as those that involve the use of metal ions. It can also be affected by pH and temperature changes, which can alter its quenching efficiency.

Future Directions

There are several future directions for the use of 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide in scientific research. One direction is the development of new assays that use 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide as a quencher. For example, 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide could be used in assays to measure the activity of phosphatases, which are enzymes that remove phosphate groups from proteins. Another direction is the modification of 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide to improve its quenching efficiency and stability. For example, researchers could modify the structure of 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide to make it more resistant to pH and temperature changes. Overall, 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide is a valuable tool for scientific research, and its potential applications are still being explored.

Scientific Research Applications

2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide has been widely used in scientific research as a fluorescent quencher. It is commonly used in assays to detect and measure the activity of enzymes and other biomolecules. For example, 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide can be used as a quencher in fluorescence resonance energy transfer (FRET) assays to measure the activity of proteases, kinases, and other enzymes. 2-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzamide can also be used as a quencher in hybridization assays to detect DNA and RNA.

properties

IUPAC Name

2-[(2,4-dimethylphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-7-8-13(11(2)9-10)18-16(21)19-14-6-4-3-5-12(14)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVKBKSTGDCCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,4-Dimethylphenyl)carbamoyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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